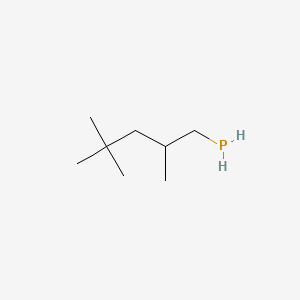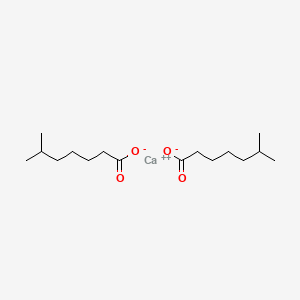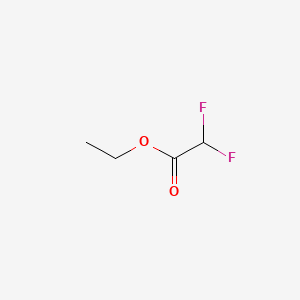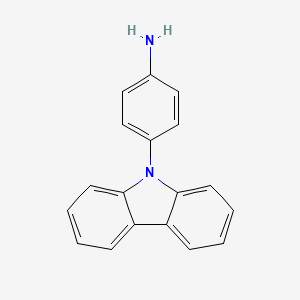
4-(9H-咔唑-9-基)苯胺
描述
“4-(9H-Carbazol-9-yl)aniline” is a chemical compound with the CAS Number: 52708-37-9 . It has a molecular weight of 258.32 and a linear formula of C18H14N2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “4-(9H-Carbazol-9-yl)aniline” and its derivatives has been achieved through Suzuki coupling reactions . This method involves the reaction of boronic acid with aryl halides in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of “4-(9H-Carbazol-9-yl)aniline” is represented by the linear formula C18H14N2 . This indicates that the molecule is composed of 18 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .
Chemical Reactions Analysis
“4-(9H-Carbazol-9-yl)aniline” has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) . When introduced into standard devices, it resulted in significantly enhanced current, power, and external quantum efficiencies .
Physical And Chemical Properties Analysis
“4-(9H-Carbazol-9-yl)aniline” is a solid at room temperature . It has a molecular weight of 258.32 . The compound shows good thermal stability .
科学研究应用
有机发光二极管 (OLED)
4-(9H-咔唑-9-基)苯胺: 衍生物在开发用于 OLED 的新型空穴传输材料 (HTMs) 中起着至关重要的作用。 这些材料有助于在 OLED 结构中移动正电荷载流子 (空穴),这对高效发光至关重要 。 将这些 HTMs 引入 OLED 中已导致电流、功率和外部量子效率的提高 .
用于电子器件的空穴传输材料
该化合物的衍生物,当与不同的咔唑或三苯胺衍生物共轭时,表现出良好的热稳定性,具有 148 至 165 °C 的高玻璃化转变温度 。此特性对于电子器件的稳定性和性能具有重要意义,因为它确保了该材料能够承受工作温度而不会降解。
药物研究
虽然没有广泛报道4-(9H-咔唑-9-基)苯胺在药物中的直接应用,但其结构类似物,特别是咔唑衍生物,因其抗菌活性而受到研究 。这表明该化合物有可能用作合成新型抗菌剂的前体或支架。
化学合成
4-(9H-咔唑-9-基)苯胺: 用于各种化学合成过程中,包括 Suzuki 偶联反应。 这些反应用于创造复杂的有机化合物,这些化合物在材料科学和制药中具有多种应用 .
材料科学
该化合物形成具有高玻璃化转变温度的稳定衍生物的能力表明其在创造需要高热阻性的材料中的用途 。这在开发用于高温工业过程的材料中特别有用。
抗菌剂开发
对咔唑衍生物的研究表明,咔唑衍生物与4-(9H-咔唑-9-基)苯胺具有相似的结构基序,并表现出有希望的抗菌特性 。这为使用4-(9H-咔唑-9-基)苯胺开发新型抗菌剂开辟了途径,有可能有助于对抗耐药菌株和其他病原体。
作用机制
Target of Action
The primary target of 4-(9H-Carbazol-9-yl)aniline is the organic light-emitting diode (OLED) structure, where it acts as a hole-transporting material . It helps to efficiently transport positive charges (holes) from the anode to the emitting layer .
Mode of Action
4-(9H-Carbazol-9-yl)aniline interacts with its target by injecting holes into the HOMO (Highest Occupied Molecular Orbital) of the OLED structure . This interaction leads to a narrow recombination zone in the EML (Emission Layer) and results in singlet-polaron quenching, which can affect the efficiency of the device .
Biochemical Pathways
The action of 4-(9H-Carbazol-9-yl)aniline affects the pathway of charge transport in OLEDs. By facilitating the transport of positive charges, it influences the overall efficiency of the light-emitting process . The downstream effects include enhanced current, power, and external quantum efficiencies of the OLED device .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, Excretion) properties are typically discussed in the context of drugs, for 4-(9H-Carbazol-9-yl)aniline, we can discuss its similar properties in the OLED context. It has excellent hole injection and transport properties . Its impact on bioavailability can be seen in terms of its ability to improve device efficiency and stability .
Result of Action
The molecular effect of 4-(9H-Carbazol-9-yl)aniline’s action is the creation of a narrow recombination zone in the EML . On a cellular level, or more appropriately on a device level, this results in improved efficiency and stability of the OLED .
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .
未来方向
属性
IUPAC Name |
4-carbazol-9-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUXRBOPYDIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347398 | |
| Record name | 4-(9H-Carbazol-9-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52708-37-9 | |
| Record name | N-(4-Aminophenyl)carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(9H-Carbazol-9-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9H-Carbazol-9-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 4-(9H-Carbazol-9-yl)aniline into a conjugated polymer impact the performance of black phosphorus quantum dot (BPQD) based memory devices?
A1: [] Incorporating 4-(9H-Carbazol-9-yl)aniline into the conjugated polymer poly[(9,9-dioctyl-9H-fluorene)-alt-(4-(9H-carbazol-9-yl)aniline)] (PFCz-NH2) enables its covalent functionalization onto BPQDs. This covalent linkage, as seen in PFCz-g-BPQDs, leads to a significant improvement in memory device performance compared to simple blends of the polymer and BPQDs. Devices with PFCz-g-BPQDs exhibit a remarkable ON/OFF current ratio (>107) and lower switch-on/off voltages (-0.89/+1.95 V), indicating superior memory performance and reduced power consumption. In contrast, devices based on blended PFCz-NH2:BPQDs show an ON/OFF ratio of only 3 × 103 and a larger switching window (Δ|VON - VOFF| = 5.47 V). This highlights the crucial role of the covalent bond formed via 4-(9H-Carbazol-9-yl)aniline in achieving efficient charge transport and improved memory characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


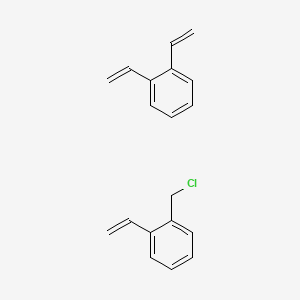

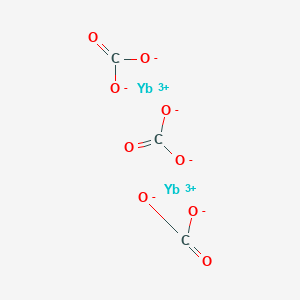
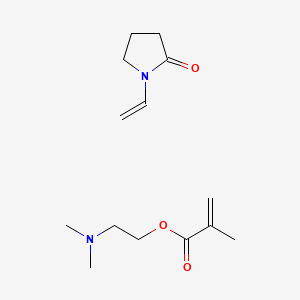
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)
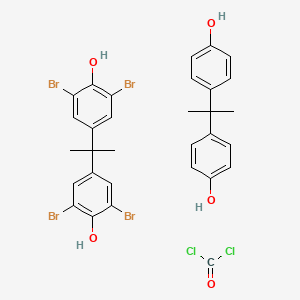
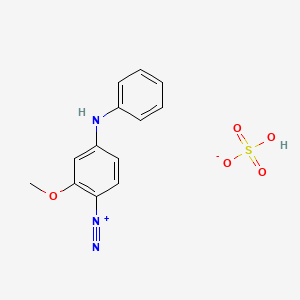

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)
